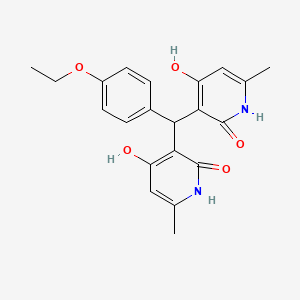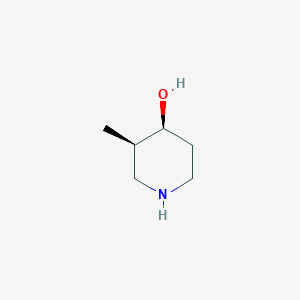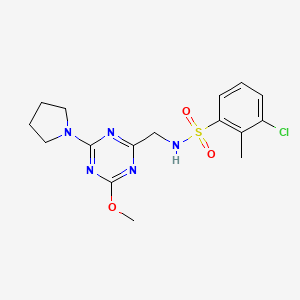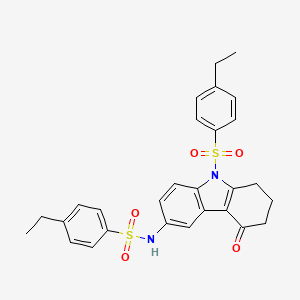![molecular formula C13H16IN3O B2895562 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 380608-79-7](/img/structure/B2895562.png)
1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” is a chemical compound with the molecular formula C13H16IN3O . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through various methods. One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the use of alkylborinic ester and boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of “1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” consists of a benzyl group, a methyl group, a carbamoyl group, and an imidazol-3-ium group. The molecular weight of this compound is 357.2 .Wissenschaftliche Forschungsanwendungen
Catalysis
Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes, derived from precursors similar to the compound , have been synthesized and shown to catalyze selective nitrile-primary amide interconversion and Sonogashira coupling. These complexes are thermally stable and efficient as catalysts for both transformations, highlighting their potential in synthetic organic chemistry (Dubey, Gupta, & Singh, 2017).
Material Science
Novel ionic electrolytes based on silane-substituted benzimidazolium iodides have been developed for use in dye-sensitized solar cells (DSSCs). These compounds, when used as gel electrolytes, demonstrate comparable solar-to-electricity conversion efficiency and higher stability than traditional liquid electrolytes. This research opens new avenues for the development of quasi-solid-state DSSCs with improved performance and durability (Lee et al., 2009).
Photovoltaic Applications
A silicon-based imidazolium ionic liquid iodide source has been used in DSSCs with organic sensitizers, showing a maximum overall photo-to-energy conversion efficiency of 3.23%. The study provides insights into the charge-transfer mechanism of devices, contributing to the development of more efficient photovoltaic systems (Wu et al., 2013).
Eigenschaften
IUPAC Name |
N-benzyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N3O.HI/c1-14-8-9-16(11-14)13(17)15(2)10-12-6-4-3-5-7-12;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQFSBQDGQNXPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)CC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)



![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)

![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)